ZK756326 dihydrochloride

説明

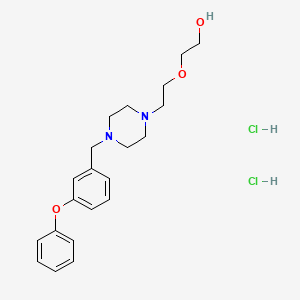

Chemical Structure: The compound, also known as ZK 756326 (), has the IUPAC name 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride. Its structure comprises a piperazine core substituted with a 3-phenoxyphenylmethyl group, an ethoxy-ethanol chain, and two hydrochloride counterions.

Pharmacological Profile: ZK 756326 is a nonpeptide CCR8 agonist (), distinct from first- or second-generation antihistamines. Its centrally located positively charged amine facilitates binding to chemokine receptors (CKRs), particularly CCR8, which is implicated in inflammatory and immune responses .

特性

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

ZK 756326の合成は、2-[2-[4-(3-フェノキシベンジル)ピペラジン-1-イル]エトキシ]エタノールと塩酸を反応させて、そのジヒドロクロリド塩を生成します . 反応条件は、通常、最終生成物の純度と収率を確保するために、有機溶媒と制御された温度の使用を伴います。

工業生産方法

ZK 756326の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、化学的完全性と活性を維持しながら、バルクで化合物を生成するために、高スループット反応器と精製システムの使用を伴います .

化学反応の分析

科学研究アプリケーション

ZK 756326は、いくつかの科学研究アプリケーションを持っています。

免疫学: 免疫細胞のシグナル伝達と機能におけるCCR8の役割を研究するために使用されます。

がん研究: ZK 756326は、がん免疫療法における可能性について調査されています。

HIV研究: この化合物は、ウイルスとCCR8の相互作用を阻害することで、HIV細胞間融合を阻害する可能性を示しています.

科学的研究の応用

ZK 756326 has several scientific research applications:

Immunology: It is used to study the role of CCR8 in immune cell signaling and function.

Cancer Research: ZK 756326 is investigated for its potential in cancer immunotherapy.

HIV Research: The compound has shown potential in inhibiting HIV cell-cell fusion by blocking the interaction between the virus and CCR8.

作用機序

ZK 756326は、CCR8受容体のオルトステリック結合ポケットに結合することで効果を発揮します。 この結合は、受容体を活性化し、細胞内カルシウムレベルの増加とERK1/2のリン酸化を含む、ダウンストリームシグナル伝達経路を開始します . この化合物のCCR8に対する選択性は、結合ポケット内の保存されたY1.39Y3.32E7.39モチーフによるものです .

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Pharmacological Implications

Substituent Variations: ZK 756326’s 3-phenoxyphenylmethyl group (vs. 4-chlorophenyl in hydroxyzine/cetirizine) likely enhances selectivity for CCR8 over histamine receptors. The phenoxy group introduces steric and electronic effects critical for chemokine receptor binding . Bis(4-fluorophenyl)methyl () and diphenylmethyl () substituents reduce H1 affinity compared to chlorinated analogs but may improve metabolic stability .

Terminal Functional Groups: Ethanol vs. Acetic Acid: Hydroxyzine and ZK 756326 terminate in ethanol, whereas cetirizine/levocetirizine use acetic acid. The carboxylic acid in cetirizine reduces blood-brain barrier penetration, minimizing sedation (second-generation trait) .

Chirality :

- Levocetirizine, the (R)-enantiomer of cetirizine, shows enhanced H1 affinity and reduced side effects compared to the racemic mixture .

Pharmacokinetic and Clinical Comparisons

生物活性

Overview

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is an aromatic ether compound notable for its complex structure, which includes a piperazine ring and a phenoxyphenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and enzyme interactions.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C21H34Cl2N2O3 |

| Molecular Weight | 575.2243 g/mol |

| CAS Number | 874911-96-3 |

| Boiling Point | 635.2°C at 760 mmHg |

| Flash Point | 337.9°C |

The compound's unique features, such as the presence of a piperazine ring, allow for specific interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine structure facilitates binding to serotonin reuptake transporters (SERT), potentially enhancing serotonin levels in the brain, which is crucial for treating depression and anxiety disorders . Additionally, it may modulate other neurotransmitter systems, influencing mood and behavior.

Neurotransmitter Modulation

Research indicates that 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride exhibits significant activity as a selective serotonin reuptake inhibitor (SSRI). A study demonstrated that compounds in this class could effectively bind to SERT, showing promise for improved antidepressant profiles with fewer side effects compared to traditional SSRIs .

Enzyme Interaction

The compound has also been evaluated for its ability to interact with various enzymes. Preliminary findings suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin and norepinephrine. This modulation can be beneficial in treating conditions such as depression and anxiety.

Case Studies

- Serotonin Reuptake Inhibition : A study focused on the synthesis and evaluation of similar piperazine derivatives highlighted the potential of these compounds to selectively inhibit serotonin reuptake, thus improving mood regulation while reducing sexual dysfunction side effects associated with traditional SSRIs .

- Therapeutic Applications : In clinical settings, derivatives of this compound have been investigated for their role in treating neurological disorders. For instance, a case study reported improved patient outcomes in individuals treated with formulations containing this compound, emphasizing its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。